molecular formula C8H5BrClF3O B8202937 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene

1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B8202937
M. Wt: 289.47 g/mol
InChI Key: LRAQNLMPLBZRIZ-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products:

    Substituted Benzene Derivatives: Depending on the reaction, various substituted benzene derivatives can be formed, such as methoxy-substituted or trifluoromethyl-substituted products.

Scientific Research Applications

1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The presence of electron-withdrawing groups like trifluoromethyl enhances its reactivity in these processes.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-methoxy-5-methylbenzene
  • 1-Bromo-5-chloro-4-methoxy-2-methylbenzene
  • 4-Bromo-3-(trifluoromethyl)anisole

Comparison: Compared to these similar compounds, 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene is unique due to the specific arrangement and combination of substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

1-bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c1-14-7-2-4(8(11,12)13)6(10)3-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAQNLMPLBZRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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